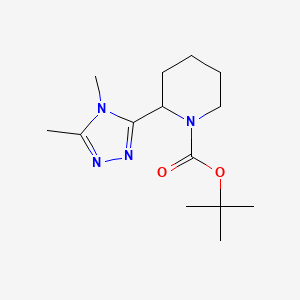
1-methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves the procedures and conditions used to produce it. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various compounds, such as indazole derivatives and pyridinium salts. It is also used as a catalyst in the synthesis of various organic compounds, such as amides and esters. Additionally, it is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazopyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . These compounds are known to interact with various targets, influencing numerous biological processes.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit cytotoxic activities against various cell lines . They interact with their targets, leading to changes at the molecular level that can inhibit cell growth or induce cell death .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad range of biological effects .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cell lines , indicating that they may have potential therapeutic applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 1-methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride in laboratory experiments is its high solubility in water and its low cost. Additionally, it is relatively easy to synthesize and is widely available. However, it is also important to note that this compound can be toxic if ingested or inhaled. Therefore, it is important to take proper safety precautions when handling this compound.
Zukünftige Richtungen
1-Methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride has a wide range of potential applications in the field of biochemistry, pharmacology, and medical research. Future research should focus on exploring the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as an antifungal agent. Additionally, further research should focus on exploring the potential of this compound as a tool for drug delivery. Finally, further research should focus on exploring the potential of this compound as a catalyst for the synthesis of various organic compounds.
Synthesemethoden
The synthesis of 1-methyl-6-(pyridin-2-yl)-1H-indazole hydrochloride is typically achieved through a three-step process. The first step involves the reaction of 1-methyl-6-nitropyridine and 1-chloro-6-methylindazole in the presence of a base such as sodium hydroxide. This reaction yields 1-methyl-6-(pyridin-2-yl)-1H-indazole. The second step involves the conversion of 1-methyl-6-(pyridin-2-yl)-1H-indazole to its hydrochloride salt by treating it with hydrochloric acid. The third step involves the purification of the product by recrystallization.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
They have the ability to influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridines are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-methyl-6-pyridin-2-ylindazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.ClH/c1-16-13-8-10(5-6-11(13)9-15-16)12-4-2-3-7-14-12;/h2-9H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLGWKKMEHACNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=CC=N3)C=N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457750.png)
![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457783.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457789.png)
![3-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457794.png)
![4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457801.png)
![4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457824.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457844.png)
![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457856.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
